molecular formula C12H15NO3 B2950979 methyl N-benzoyl-2-methylalaninate CAS No. 65563-98-6

methyl N-benzoyl-2-methylalaninate

Cat. No.: B2950979
CAS No.: 65563-98-6
M. Wt: 221.256
InChI Key: TYBIXYNNTSJTGP-UHFFFAOYSA-N
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Description

Methyl N-benzoyl-2-methylalaninate is an organic compound with the molecular formula C12H15NO3 . It is a derivative of alanine, an amino acid, and features a benzoyl group attached to the nitrogen atom and a methyl group on the alpha carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Scientific Research Applications

Methyl N-benzoyl-2-methylalaninate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “Methyl 2-benzamido-2-methylpropanoate” could involve further exploration of its potential in the dynamic kinetic asymmetric transformation . Additionally, more research could be conducted to understand its properties and potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-benzoyl-2-methylalaninate can be synthesized through several methods. One common approach involves the reaction of N-benzoyl-2-methylalanine with methanol in the presence of a strong acid catalyst . This esterification reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired product.

Another method involves the use of dendrimeric intermediates. In this approach, N-alkyl-β-amino acids and their methyl esters are synthesized using dendrimeric molecules in a one-pot reaction . This method offers a more environmentally friendly and efficient route to the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzoyl-2-methylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the ester to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Benzyl derivatives and alcohols.

    Substitution: Various substituted esters and amides.

Comparison with Similar Compounds

Methyl N-benzoyl-2-methylalaninate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-benzamido-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,11(15)16-3)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBIXYNNTSJTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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